molecular formula C13H16O B1324734 Cyclobutyl 3,5-dimethylphenyl ketone CAS No. 898790-79-9

Cyclobutyl 3,5-dimethylphenyl ketone

Cat. No. B1324734
M. Wt: 188.26 g/mol
InChI Key: ANELQVVZWRFILR-UHFFFAOYSA-N
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Description

Cyclobutyl 3,5-dimethylphenyl ketone is a chemical compound with the molecular formula C13H16O . It contains a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone .


Molecular Structure Analysis

The molecular structure of Cyclobutyl 3,5-dimethylphenyl ketone includes a four-membered cyclobutyl ring attached to a ketone functional group and a 3,5-dimethylphenyl group . The molecule has a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclobutyl 3,5-dimethylphenyl ketone include a molecular weight of 188.27 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Polymer Synthesis and Characterization

The synthesis of homopolymers and copolymers involving derivatives of 3,5-dimethylphenyl methacrylate, synthesized through reactions involving ethyl methyl ketone (EMK), has been explored. These polymers were characterized using various spectroscopic and analytical techniques to determine their molecular weights, glass transition temperatures, and thermal properties. This research has implications for developing materials with tailored properties for specific applications (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Thermal and Spectral Properties

Further investigations on the thermal properties and spectral characterization of these polymers provide insights into their stability and solubility in different solvents. The copolymer compositions were determined, and their reactivity ratios were evaluated, contributing to the understanding of polymerization kinetics and mechanism (Vijayanand, Penlidis, Radhakrishnan, & Nanjundan, 2002).

NMR Study on Cyclobutenones

A detailed NMR study focused on ketones 5–12 to understand the low electrophilicity of the carbonyl moiety in butenones. This research sheds light on the electronic structure and reactivity of cyclobutyl ketones, providing foundational knowledge for synthetic chemistry applications (Frimer, Sharon, & Gottlieb, 2003).

Thermochemical Properties of Ketene Dimers

The study of ketene dimers and their thermochemical properties aimed to analyze their stability and contribute to the development of group additivity values for estimating the properties of high-weight ketene polymers. This research is relevant for understanding the thermodynamics of polymer formation and degradation (Morales & Martínez, 2009).

Catalysis and Synthetic Applications

Research on catalysis has explored the use of cyclobutyl derivatives in reactions such as the GaCl3-catalyzed [4+1] cycloaddition, providing pathways to unsaturated γ-lactone derivatives. Such studies contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Wu, Xu, & Xie, 2005).

properties

IUPAC Name

cyclobutyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-6-10(2)8-12(7-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANELQVVZWRFILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642533
Record name Cyclobutyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3,5-dimethylphenyl ketone

CAS RN

898790-79-9
Record name Cyclobutyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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